D-Ornithine monohydrate
Overview
Description
D-Ornithine monohydrate is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an isomer of L-ornithine and is involved in various biochemical processes. This compound is commonly used in scientific research and industrial applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ornithine monohydrate can be synthesized through the enzymatic conversion of DL-arginine in the presence of L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of D-arginine and L-ornithine . The reaction is typically carried out in an aqueous medium with the pH adjusted to a range between 8.0 and 10.0 .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
D-Ornithine monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of D-Ornithine to other compounds through the addition of oxygen.
Reduction: Involves the gain of electrons or hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include carbamoyl phosphate, which reacts with D-Ornithine to form citrulline and phosphate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include citrulline, putrescine, and spermine . These compounds are essential for various biochemical processes and have significant applications in scientific research.
Scientific Research Applications
D-Ornithine monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polyamines such as putrescine and spermine.
Biology: Plays a role in the urea cycle and is involved in the disposal of excess nitrogen.
Medicine: Used in the treatment of hepatic encephalopathy and as a nutritional supplement.
Industry: Employed in the production of pharmaceuticals and as a component in total parenteral nutrition.
Mechanism of Action
D-Ornithine monohydrate exerts its effects through its involvement in the urea cycle. It acts as a precursor for the synthesis of polyamines and is essential for the disposal of excess nitrogen (ammonia) . The compound interacts with various enzymes, including ornithine decarboxylase, to facilitate these processes .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine: An isomer of D-Ornithine, involved in the urea cycle and the synthesis of polyamines.
Citrulline: Formed from the reaction of D-Ornithine with carbamoyl phosphate.
Putrescine: A polyamine synthesized from D-Ornithine.
Uniqueness
D-Ornithine monohydrate is unique due to its specific role in the urea cycle and its ability to act as a precursor for the synthesis of various polyamines. Its distinct properties make it valuable for scientific research and industrial applications .
Properties
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.H2O/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H2/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQDINDUJAOHV-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647390 | |
Record name | D-Ornithine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207734-73-4 | |
Record name | D-Ornithine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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